2-Bromo-1,3-diphenylpropane-1,3-dione
Overview
Description
2-Bromo-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H11BrO2 and a molecular weight of 303.151. It is also known by other names such as bromodibenzoylmethane and dibenzoylbromomethane . This compound is characterized by the presence of two phenyl groups and a bromine atom attached to a propanedione backbone.
Mechanism of Action
Pharmacokinetics
A related compound, 1,3-diphenyl-1,3-propanedione (dppd), has been studied in mice . DPPD was found to be rapidly absorbed after oral administration, with higher concentrations in the liver and kidneys. The drug concentrations showed a rapid distribution in the liver and lungs, but in the muscle, the maximum was reached later . These findings may provide some insights into the ADME properties of “1,3-Propanedione, 2-bromo-1,3-diphenyl-”, but direct studies on this compound are needed to confirm its pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
1,3-Propanedione, 2-bromo-1,3-diphenyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit mammary tumorigenesis, lymphomas, and leukemias in mice . The compound acts as a heat stabilizer and antitumor agent, indicating its potential therapeutic applications . The nature of these interactions involves binding to specific sites on enzymes and proteins, thereby modulating their activity.
Cellular Effects
1,3-Propanedione, 2-bromo-1,3-diphenyl- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of mammary tumors, lymphomas, and leukemias in mice . This suggests that the compound can alter cell signaling pathways and gene expression to exert its antitumor effects.
Molecular Mechanism
The molecular mechanism of 1,3-Propanedione, 2-bromo-1,3-diphenyl- involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to inhibit tumor growth is likely due to its interaction with key signaling molecules and transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Propanedione, 2-bromo-1,3-diphenyl- can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can maintain its antitumor activity over extended periods .
Dosage Effects in Animal Models
The effects of 1,3-Propanedione, 2-bromo-1,3-diphenyl- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For instance, the lowest published lethal dose (LDLo) for mice via intraperitoneal injection is 31200 µg/kg . This highlights the importance of determining the optimal dosage for therapeutic applications while minimizing toxicity.
Metabolic Pathways
1,3-Propanedione, 2-bromo-1,3-diphenyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion to other metabolites that may also exhibit biological activity. Understanding these pathways is crucial for elucidating the compound’s overall effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Propanedione, 2-bromo-1,3-diphenyl- within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can affect its localization and accumulation, thereby influencing its therapeutic effects .
Subcellular Localization
The subcellular localization of 1,3-Propanedione, 2-bromo-1,3-diphenyl- plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-diphenylpropane-1,3-dione can be synthesized through the bromination of 1,3-diphenyl-1,3-propanedione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1,3-propanedione, 2-bromo-1,3-diphenyl- may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1,3-diphenyl-1,3-propanedione by removing the bromine atom.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 1,3-diphenyl-1,3-propanedione derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 1,3-diphenyl-1,3-propanedione.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-1,3-diphenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: This compound lacks the bromine atom and has different reactivity and applications.
2-Fluoro-1,3-diphenyl-1,3-propanedione: Similar structure but with a fluorine atom instead of bromine, leading to different chemical properties.
2-Chloro-1,3-diphenyl-1,3-propanedione: Contains a chlorine atom, resulting in distinct reactivity compared to the bromine derivative.
Uniqueness
2-Bromo-1,3-diphenylpropane-1,3-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical transformations. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-1,3-diphenylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJHZYXPBREEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061058 | |
Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-84-7 | |
Record name | 2-Bromo-1,3-diphenyl-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodibenzoylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3-diphenylpropane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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